![molecular formula C8H11N3O4 B115914 4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one CAS No. 141196-85-2](/img/structure/B115914.png)
4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Abacavir, which is a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV/AIDS. However, in
Mechanism Of Action
The mechanism of action of 4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one involves the inhibition of the reverse transcriptase enzyme. This enzyme is responsible for the conversion of viral RNA into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, the replication of the virus is stopped, and the disease progression is slowed down.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one are significant. This compound has a high affinity for the reverse transcriptase enzyme, which makes it an effective inhibitor. It also has a long half-life, which allows for once-daily dosing. However, this compound can cause hypersensitivity reactions in some patients, which can be life-threatening.
Advantages And Limitations For Lab Experiments
4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one has several advantages for lab experiments. It is a potent inhibitor of the reverse transcriptase enzyme, which makes it an excellent tool for studying the replication of the virus. However, this compound can be difficult to synthesize, and its use may be limited due to its potential for causing hypersensitivity reactions.
Future Directions
There are several future directions for the research and development of 4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one. One direction is to develop new and more efficient synthesis methods to make this compound more accessible to researchers. Another direction is to study the potential use of this compound in the treatment of other viral diseases. Additionally, researchers can focus on developing new derivatives of this compound with improved efficacy and reduced side effects.
Conclusion:
4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one is a chemical compound with significant scientific research applications. Its potent inhibition of the reverse transcriptase enzyme makes it an effective tool for studying the replication of the virus. However, its potential for causing hypersensitivity reactions limits its use in clinical settings. Future research should focus on developing new synthesis methods and derivatives of this compound with improved efficacy and reduced side effects.
Synthesis Methods
The synthesis of 4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one involves a series of chemical reactions. The starting material for the synthesis is guanine, which undergoes a series of reactions to form the final product. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
Scientific Research Applications
4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one has various scientific research applications. One of the significant applications is in the field of HIV/AIDS treatment. As mentioned earlier, this compound is a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus.
properties
CAS RN |
141196-85-2 |
|---|---|
Product Name |
4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m1/s1 |
InChI Key |
RXRGZNYSEHTMHC-COBSHVIPSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](O1)CO)N2C=CC(=NC2=O)N |
SMILES |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N |
synonyms |
1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine 2R(-)-cis-HMD-cytosine 2R(-)-trans-HMD-cytosine BCH 4556 BCH-4556 beta-L-dioxolane-cytidine HMD-cytosine troxacitabine troxacitabine, 2R(-)-cis-isomer troxacitabine, 2R(-)-trans-isomer troxacitabine, 2S(-)-trans-isomer troxacitabine, cis-(+-)-isomer troxacitabine, trans-(+-)-isomer Troxatyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



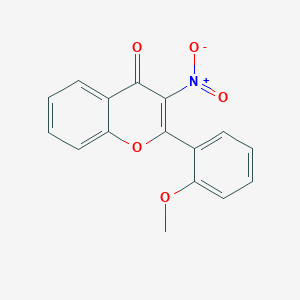
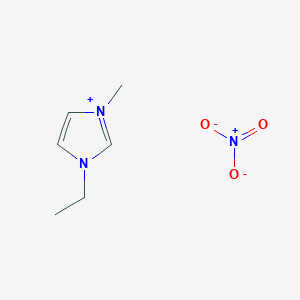
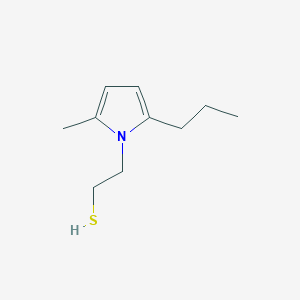



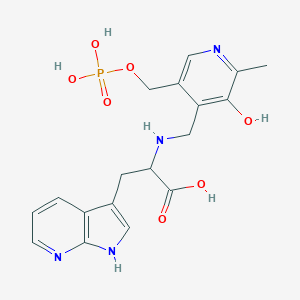
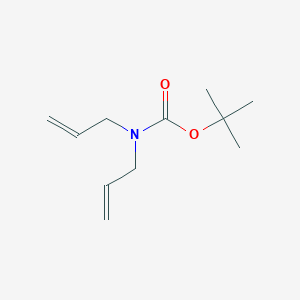
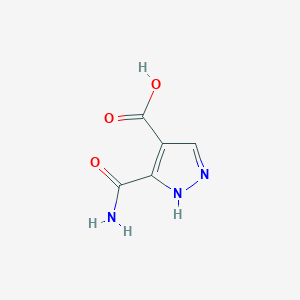
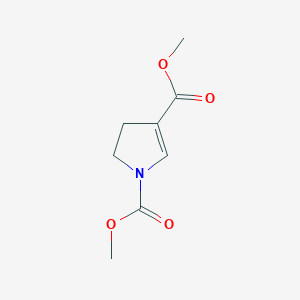
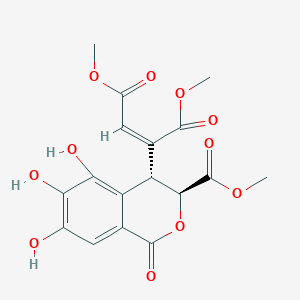
![N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide](/img/structure/B115858.png)

![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)